Nonaethylene Glycol Monododecyl Ether

Catalog No.
S526486
CAS No.
9002-92-0
M.F
C30H62O10
M. Wt
582.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonaethylene Glycol Monododecyl Ether

CAS Number

9002-92-0

Product Name

Nonaethylene Glycol Monododecyl Ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C30H62O10

Molecular Weight

582.8 g/mol

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N

SMILES

Array

solubility

miscible

Synonyms

C12-E9, dodecyl nonaoxyethylene ether, dodecylnonaoxyethylene glycol monoether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

The exact mass of the compound Thesit® is 582.4343 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Nonaethylene Glycol Monododecyl Ether is a non-ionic surfactant composed of a twelve-carbon (dodecyl) hydrophobic tail and a precisely defined hydrophilic head consisting of nine ethylene oxide units. This specific structure, often abbreviated as C12E9, places it within the polyoxyethylene alkyl ether class, making it an effective emulsifier, solubilizing agent, and mild detergent. [REFS-1, REFS-2]. It is widely used in pharmaceutical formulations, cosmetics, and biochemical research, particularly for the solubilization and stabilization of membrane proteins. . The defined length of the hydrophilic chain is a critical attribute that dictates its performance characteristics relative to other surfactants.

Substituting Nonaethylene Glycol Monododecyl Ether (C12E9) with close analogs or polydisperse mixtures is unreliable in optimized systems. A change in the ethylene oxide (EO) chain length, even by a single unit (e.g., to C12E8), significantly alters the hydrophile-lipophile balance (HLB), which in turn modifies the cloud point and critical micelle concentration (CMC). [REFS-1, REFS-2]. These are not minor deviations; a lower cloud point can cause irreversible phase separation during thermal cycling, while a different CMC alters the concentration required for efficacy and affects formulation costs. Furthermore, using a polydisperse product (e.g., a commercial 'Laureth-9' with an *average* of nine EO units) introduces batch-to-batch variability in micelle size and aggregation number, compromising reproducibility in sensitive applications like pharmaceutical formulation and quantitative biochemical assays. [3].

Expanded Thermal Operating Window: Higher Cloud Point for Enhanced Formulation Stability

Nonaethylene Glycol Monododecyl Ether (C12E9) provides a significantly higher thermal processing limit compared to analogs with shorter ethylene oxide (EO) chains. Its cloud point in a 1% aqueous solution is 86.6 °C, which is over 11 °C higher than that of C12E8 (Octaethylene Glycol Monododecyl Ether). [1]. This property is a direct function of the length of the hydrophilic EO chain.

Evidence DimensionCloud Point (1% Aqueous Solution)
Target Compound Data86.6 °C
Comparator Or BaselineC12E8 (Octaethylene Glycol Monododecyl Ether): 75 °C [<a href="https://www.vdoc.pub/documents/green-analytical-chemistry-volume-57-theory-and-practice-comprehensive-analytical-chemistry-9f880dupp6o0" target="_blank">1</a>]
Quantified Difference11.6 °C higher than C12E8
ConditionsMeasurement of the temperature at which a 1% aqueous solution of the surfactant becomes cloudy upon heating.

This higher cloud point allows for formulation processing, transport, and storage at elevated temperatures without the risk of phase separation, a critical parameter for industrial and pharmaceutical applications.

Superior Formulation Efficiency: Lower Critical Micelle Concentration vs. Triton X-100

C12E9 demonstrates greater efficiency in forming micelles compared to the widely used benchmark surfactant, Triton X-100. The Critical Micelle Concentration (CMC) for C12E9 is approximately 0.07 mM, whereas the CMC for Triton X-100 is 0.24 mM. [1]. This indicates that C12E9 requires a significantly lower concentration to initiate its primary functions of solubilization and emulsification.

Evidence DimensionCritical Micelle Concentration (CMC) in water at ~25°C
Target Compound Data~0.07 mM (0.069 mM)
Comparator Or BaselineTriton X-100: 0.24 mM [<a href="https://www.vdoc.pub/documents/green-analytical-chemistry-volume-57-theory-and-practice-comprehensive-analytical-chemistry-9f880dupp6o0" target="_blank">1</a>]
Quantified DifferenceRequires ~3.4 times lower concentration than Triton X-100 to form micelles.
ConditionsCMC measured in aqueous solution at standard temperature.

A lower CMC translates to reduced material consumption to achieve the desired surfactant effect, which can lower formulation costs and minimize the concentration of potentially disruptive free surfactant monomers in sensitive biological systems.

Enhanced Protein Recovery: Preserves Dimer/Tetramer Oligomeric States Similarly to Triton X-100

In the critical application of membrane protein solubilization, the choice of detergent can dictate the native oligomeric state of the protein. For the well-studied Band 3 protein from erythrocyte membranes, C12E9 was shown to preserve the protein in a mixture of dimers and tetramers. [1]. This behavior was comparable to that observed with the common benchmark Triton X-100, indicating C12E9 is a suitable substitute for maintaining these specific quaternary structures where Triton X-100 is established.

Evidence DimensionObserved oligomeric state of solubilized Band 3 protein
Target Compound DataMainly dimer and tetramer forms
Comparator Or BaselineTriton X-100: Also showed dimer and tetramer forms. [<a href="https://doi.org/10.1093/oxfordjournals.jbchem.a133967" target="_blank">1</a>]
Quantified DifferenceSimilar preservation of native-like oligomeric states compared to Triton X-100.
ConditionsSolubilization of bovine erythrocyte membranes followed by ultracentrifugation, gel filtration, and electrophoresis.

For structural and functional studies, selecting C12E9 ensures the preservation of specific protein-protein interactions that might be disrupted by other detergents, providing a reliable alternative to Triton X-100 for maintaining native-like structures.

Formulating Aqueous Systems Requiring Thermal Stability Above 75 °C

C12E9 is the indicated choice for aqueous formulations that must remain stable and clear during processing or storage at temperatures between 75 °C and 86 °C. In this range, analogs like C12E8 would undergo phase separation (clouding), compromising product integrity, whereas C12E9 maintains a stable, single-phase solution. [1].

Structural Biology of Membrane Proteins Requiring Dimer/Tetramer Preservation

When the research goal is to isolate and study membrane proteins that exist as dimers or tetramers in their native state, C12E9 provides a validated environment for preserving these structures. It performs comparably to the benchmark Triton X-100, making it a strong choice for applications in structural biology and functional proteomics where maintaining the native quaternary structure is paramount for experimental validity. [2].

Development of GMP-Compliant Pharmaceutical and Nanoparticle Formulations

For applications demanding high reproducibility, such as pharmaceutical excipients or templates for nanoparticle synthesis, the use of a structurally defined C12E9 is critical. Unlike polydisperse mixtures where batch-to-batch differences in ethoxylation can alter micellar properties, this specific compound ensures consistent performance in drug delivery systems and other controlled-release formulations. [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

582.43429817 Da

Monoisotopic Mass

582.43429817 Da

Boiling Point

615.857 °C at 760 mmHg

Heavy Atom Count

40

LogP

3.94

Appearance

Solid powder

Melting Point

33-36 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0AWH8BFG9A

Related CAS

9043-30-5

GHS Hazard Statements

Aggregated GHS information provided by 1646 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 133 of 1646 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1513 of 1646 companies with hazard statement code(s):;
H302 (82.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins and uncomplicated reticular veins in the lower extremity.
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Detergents; Sclerosing Solutions; Sclerotherapies; Surface-Active Agents

Pharmacology

Polidocanol has a concentration and volume dependent damaging effect on the blood vessel endothelium.

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BB - Sclerosing agents for local injection
C05BB02 - Polidocanol

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9002-92-0
9043-30-5
3055-99-0

Absorption Distribution and Excretion

When given intravenously, the maximum blood concentrations were reached in 15 mins.
Route of elimination was not indicated.
When given intravenously, the volume of distribution was 35-82L.
Sytemic clearance was 0.2-0.4 L/min.

Metabolism Metabolites

Metabolism was not measured.

Wikipedia

Polidocanol

Biological Half Life

The half-life is approximately 1.5 h.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emulsifying

Methods of Manufacturing

Prepared by reaction of ethylene oxide and dodecyl alcohol.

General Manufacturing Information

Wood Product Manufacturing
Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

ALPHA-DODECYL-OMEGA-HYDROXYPOLY(OXY-1,2-ETHANEDIYL) DETERMINED QUANTITATIVELY IN WASTEWATERS FROM MFR OF NONIONIC SURFACTANTS BY OPTICAL REFLECTANCE DENSITY OF CHROMATOGRAPHIC SPOTS @ 480-520 NM, AND BY COLORIMETRY OF COLORED COMPLEXES EXTRACTED WITH CHLOROFORM.
SUBSTITUTED PHENOXYETHANOLS WERE TESTED IN TLC SYSTEMS TO RELATE CHROMATOGRAPHIC BEHAVIOR TO STRUCTURE. A REVERSED-PHASE TLC PROCEDURE WAS DEVELOPED TO RESOLVE POLYETHYLENEGLYCOL FROM VARIOUS NONIONIC SURFACTANTS.

Interactions

When the smooth musculature of isolated spirally opened up portal veins of rats was subjected to polidocanol, the injury produced was to some extent reversible. O-(beta-hydroxyethyl)rutoside prevented the injurious effect if applied before polidocanol. It also displayed a curative effect against the polidocanol-induced injury.

Dates

Last modified: 08-15-2023
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